Otub1/usp8-IN-1

Description

Overview of Ubiquitination and Deubiquitination Pathways

Ubiquitination is a fundamental post-translational modification where ubiquitin, a small 76-amino acid protein, is attached to a substrate protein. nih.govfrontiersin.org This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.govmdpi.com The E3 ligase provides substrate specificity, ensuring that ubiquitin is attached to the correct target. frontiersin.org

The attachment of ubiquitin can occur as a single moiety (monoubiquitination) or as a chain of multiple ubiquitin molecules (polyubiquitination). nih.gov The nature of this ubiquitin signal, including the length and linkage type of the polyubiquitin (B1169507) chain (e.g., K48- or K63-linked), dictates the cellular fate of the modified protein. nih.govfrontiersin.org Functions regulated by ubiquitination include protein degradation, localization, activity, and protein-protein interactions. frontiersin.org

Deubiquitination, the counteracting process, is the removal of ubiquitin from substrates. nih.gov This is accomplished by DUBs, which cleave the isopeptide bond between ubiquitin and the substrate or between ubiquitin molecules within a chain. biologists.comroyalsocietypublishing.org This reversibility adds a critical layer of regulation to the ubiquitin system, allowing for dynamic control of cellular signaling pathways. researchgate.net

Deubiquitinases as Key Regulators of Cellular Processes

DUBs are integral to virtually all cellular functions due to their ability to modulate ubiquitin signals. nih.govfrontiersin.org They are involved in:

Protein Stability and Degradation: By removing ubiquitin tags, particularly K48-linked chains, DUBs can rescue proteins from degradation by the proteasome, thereby controlling their turnover. royalsocietypublishing.orguniprot.org

DNA Damage Response: DUBs regulate the ubiquitination events that are critical for signaling and repairing DNA lesions. biologists.comuniprot.org

Cell Cycle Progression: The timely degradation of key cell cycle proteins, regulated by the ubiquitin-proteasome system, is essential for proper cell division. DUBs help to control the levels and activity of these regulatory proteins. nih.govmdpi.com

Gene Expression: DUBs can influence gene expression by deubiquitinating transcription factors and histone proteins. royalsocietypublishing.orgnih.gov

Immune Response: The regulation of signaling pathways in the immune system, such as the NF-κB pathway, is heavily dependent on ubiquitination and deubiquitination. taylorandfrancis.comfrontiersin.org

Endosomal Trafficking: DUBs play a role in sorting and trafficking of transmembrane proteins. nih.gov

The human genome encodes approximately 100 DUBs, which are classified into several families based on their catalytic domains. cellsignal.comresearchgate.net The specificity of DUBs for certain substrates or ubiquitin linkage types allows for precise control over cellular processes. royalsocietypublishing.org

Introduction to OTUB1 (Ovarian Tumor Domain-Containing Ubiquitin Aldehyde Binding Protein 1)

OTUB1 is a member of the ovarian tumor (OTU) domain-containing family of DUBs and is a key regulator in various cellular pathways. frontiersin.orggenecards.org

OTUB1 is a cysteine protease that contains a conserved catalytic triad (B1167595) of Cys91, His265, and Asp268, which is essential for its deubiquitinating activity. wjgnet.com Structurally, OTUB1 possesses a unique N-terminal extension compared to other OTU DUBs, which is critical for its non-canonical functions. frontiersin.org The protein has a molecular mass of approximately 31 kDa. genecards.org

Table 1: Key Characteristics of OTUB1

| Feature | Description |

| Full Name | OTU Deubiquitinase, Ubiquitin Aldehyde Binding 1 |

| Aliases | Otubain-1, OTB1 |

| Family | Ovarian Tumor (OTU) Proteases |

| Catalytic Type | Cysteine Protease |

| Size | 271 amino acids |

| Molecular Mass | 31284 Da |

Data sourced from GeneCards and UniProt. genecards.org

OTUB1 has been implicated in a wide range of biological processes, often linked to cancer and immune regulation. frontiersin.orgnih.gov It can antagonize protein ubiquitination through at least two distinct mechanisms:

Canonical Deubiquitination: OTUB1 can directly cleave ubiquitin chains from substrate proteins. frontiersin.org It shows a preference for K48-linked polyubiquitin chains, thereby preventing protein degradation. uniprot.orgcellsignal.com

Non-Canonical Inhibition: Uniquely, OTUB1 can inhibit the ubiquitination process independently of its catalytic activity. It achieves this by binding to and sequestering ubiquitin-charged E2 conjugating enzymes, preventing the transfer of ubiquitin to the substrate. nih.govbioscientifica.com

Key functions of OTUB1 include:

DNA Damage Response: OTUB1 can suppress the ubiquitination events required for DNA double-strand break repair. cellsignal.comwjgnet.com

Immune Regulation: It plays a role in T-cell anergy and regulates immune signaling pathways. uniprot.orgwjgnet.com

Cancer Progression: Elevated OTUB1 expression has been associated with the progression of various cancers, including breast, lung, and ovarian cancer. nih.govbioscientifica.com It can promote tumor cell survival, proliferation, and invasiveness by stabilizing key oncoproteins like FOXM1. frontiersin.orgbioscientifica.com

Regulation of Estrogen Receptor Alpha (ERα): OTUB1 can deubiquitinate and regulate the activity of ERα. uniprot.org

General Characteristics and Domain Architecture of OTUB1

Introduction to USP8 (Ubiquitin-Specific Peptidase 8)

USP8, also known as Ubiquitin-Specific Protease 8 or UBPY, is a member of the largest family of DUBs, the ubiquitin-specific proteases (USPs). nih.govgenecards.org

USP8 is a large, multi-domain protein with a molecular mass of approximately 127.5 kDa. genecards.org Its complex architecture allows it to integrate various cellular signals and interact with multiple binding partners, contributing to its diverse functions. nih.govuni-freiburg.de

Key domains of USP8 include:

A Catalytic USP Domain: This C-terminal domain contains the enzymatic machinery for cleaving ubiquitin. rcsb.orgresearchgate.net

MIT (Microtubule Interacting and Transport) Domain: Located at the N-terminus, this domain interacts with components of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, linking USP8 to endosomal trafficking. nih.govresearchgate.net

Rhodanese Domain: This domain is also involved in protein-protein interactions. rcsb.org

Table 2: Key Characteristics of USP8

| Feature | Description |

| Full Name | Ubiquitin Specific Peptidase 8 |

| Aliases | UBPY, KIAA0055 |

| Family | Ubiquitin-Specific Proteases (USPs) |

| Catalytic Type | Cysteine Protease |

| Size | 1118 amino acids |

| Molecular Mass | 127523 Da |

Data sourced from GeneCards and UniProt. genecards.org

USP8's activity and localization are tightly regulated, in part through its interaction with other proteins. For instance, it can form a ternary complex with OTUB1 and the E3 ligase RNF128. genecards.org Its function is critical, as demonstrated by the fact that its deletion in mice is embryonically lethal. nih.gov

Established Biological Functions of USP8

Ubiquitin-specific protease 8 (USP8), also known as UBPy, is a multifaceted DUB with a well-established role in a variety of cellular processes. mdpi.com Its functions are critical for normal cell physiology, and its dysregulation has been linked to several diseases.

A primary and extensively studied function of USP8 is its role in endosomal sorting and trafficking . researchgate.netmdpi.com It regulates the fate of many transmembrane receptors, including the epidermal growth factor receptor (EGFR). researchgate.netnih.gov By deubiquitinating these receptors, USP8 prevents their degradation in lysosomes and promotes their recycling to the cell surface, thereby modulating downstream signaling pathways like the MAPK pathway. researchgate.netuniprot.org This function is crucial for maintaining cellular homeostasis and ensuring proper responses to external stimuli.

USP8 is also critically involved in skeletogenesis . Research has shown that USP8 is essential for bone formation during skeletal development by regulating the Wnt/β-catenin signaling pathway. mdpi.com It achieves this by stabilizing the Frizzled receptor (FZD5), a key component of the Wnt signaling cascade. mdpi.com

Furthermore, USP8 plays a significant role in the immune system . It has been shown to deubiquitinate and stabilize the type II TGF-β receptor (TβRII), a key player in the TGF-β/SMAD signaling pathway which can lead to CD8+ T cell exhaustion. nih.govfrontiersin.org Additionally, USP8 can influence the NF-κB signaling pathway by deubiquitinating TRAF6, which impacts immune responses and antigen presentation. frontiersin.org

Mutations in the USP8 gene have been identified as a cause of Cushing's disease, a condition characterized by excessive production of adrenocorticotropic hormone (ACTH) from pituitary adenomas. nih.gov These mutations lead to a hyperactive USP8 enzyme, resulting in the stabilization of EGFR and subsequent overproduction of ACTH. nih.gov

The diverse functions of USP8 are summarized in the table below:

| Biological Process | Key Substrates/Interacting Partners | Outcome of USP8 Activity | Associated Pathologies |

| Endosomal Sorting & Trafficking | EGFR, ESCRT components | Receptor recycling, modulation of MAPK signaling | Cushing's disease, Cancer |

| Skeletogenesis | FZD5 | Stabilization of FZD5, activation of Wnt/β-catenin signaling | Impaired bone formation |

| Immune Regulation | TβRII, TRAF6 | T cell exhaustion, modulation of NF-κB signaling | Cancer immune evasion |

| Cell Cycle and Apoptosis | FADD, procaspase-8 | Regulation of death receptor-induced apoptosis | Cancer |

Rationale for Dual Inhibition of OTUB1 and USP8 in Research

The development of dual inhibitors targeting both Ovarian tumor protease 1 (OTUB1) and USP8, such as Otub1/usp8-IN-1, is rooted in the understanding that these two deubiquitinating enzymes have overlapping and complementary roles in promoting tumorigenesis and immune evasion. researchgate.netnih.gov

OTUB1 , a member of the OTU family of DUBs, is a critical regulator of various cellular processes, including DNA damage response, immune regulation, and cancer progression. nih.govfrontiersin.org It can antagonize ubiquitination through two distinct mechanisms: direct deubiquitination of substrate proteins and a non-canonical mechanism that involves inhibiting the transfer of ubiquitin from certain E2 ubiquitin-conjugating enzymes. nih.govfrontiersin.org

Both OTUB1 and USP8 have been individually implicated in promoting cancer. For instance, OTUB1 has been shown to stabilize the proto-oncogene c-MYC and the transcription factor FOXM1, both of which are involved in cancer cell proliferation. nih.gov Similarly, USP8 overexpression is associated with poor prognosis in several cancers and can promote cell growth. researchgate.net

A key area where the functions of OTUB1 and USP8 converge is in the regulation of immune checkpoints. OTUB1 has been reported to positively regulate the stability of PD-L1, a critical immune checkpoint protein, by removing K48-linked ubiquitin chains and preventing its degradation. frontiersin.orgresearchgate.net This leads to decreased cytotoxicity of T cells against tumor cells. frontiersin.org As mentioned earlier, USP8 can also contribute to immune evasion by promoting T cell exhaustion through the stabilization of TβRII. nih.gov

The rationale for dual inhibition stems from the following key points:

Synergistic Anti-Cancer Effects: By simultaneously inhibiting both OTUB1 and USP8, it is hypothesized that a more potent anti-tumor effect can be achieved. This is because multiple, and in some cases convergent, pro-tumorigenic pathways are targeted at once. A dual inhibitor like this compound has been shown to phenocopy the double knockdown of both enzymes, leading to pronounced antiproliferative effects in non-small-cell lung cancer (NSCLC) cell lines. researchgate.netnih.gov

Overcoming Redundancy and Resistance: Cancer cells often develop resistance to single-agent therapies by activating compensatory signaling pathways. Targeting two key DUBs simultaneously may reduce the likelihood of resistance developing.

Enhanced Immune Response: The dual inhibition strategy can potentially restore anti-tumor immunity more effectively. By inhibiting OTUB1, PD-L1 levels on tumor cells can be reduced, making them more susceptible to T cell attack. Concurrently, inhibiting USP8 may alleviate T cell exhaustion, further boosting the immune response. frontiersin.org

Research on the dual inhibitor this compound has demonstrated its potency, with IC50 values in the subnanomolar range for both OTUB1 and USP8. medchemexpress.com Studies have shown that this compound effectively reduces the protein levels of downstream targets of both enzymes, such as UBE2N (an OTUB1 substrate) and EGFR (a USP8 substrate), and inhibits the proliferation of NSCLC cells. researchgate.netmedchemexpress.com

| Enzyme | Pro-Tumorigenic Functions | Role in Immune Evasion | Rationale for Inhibition |

| OTUB1 | Stabilizes oncoproteins (e.g., c-MYC, FOXM1) | Stabilizes PD-L1 | Reduce tumor cell proliferation and enhance anti-tumor immunity |

| USP8 | Promotes cell growth, stabilizes receptors (e.g., EGFR) | Promotes T cell exhaustion via TβRII stabilization | Inhibit cancer cell growth and alleviate immune suppression |

| Dual Inhibition | --- | --- | Achieve synergistic anti-cancer effects and overcome potential resistance |

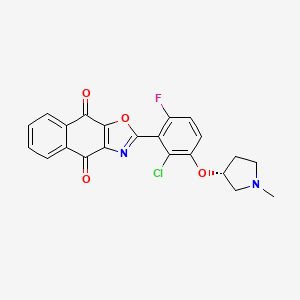

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H16ClFN2O4 |

|---|---|

Molecular Weight |

426.8 g/mol |

IUPAC Name |

2-[2-chloro-6-fluoro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]benzo[f][1,3]benzoxazole-4,9-dione |

InChI |

InChI=1S/C22H16ClFN2O4/c1-26-9-8-11(10-26)29-15-7-6-14(24)16(17(15)23)22-25-18-19(27)12-4-2-3-5-13(12)20(28)21(18)30-22/h2-7,11H,8-10H2,1H3/t11-/m1/s1 |

InChI Key |

HXIYHNFNCGXLAU-LLVKDONJSA-N |

Isomeric SMILES |

CN1CC[C@H](C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |

Canonical SMILES |

CN1CCC(C1)OC2=C(C(=C(C=C2)F)C3=NC4=C(O3)C(=O)C5=CC=CC=C5C4=O)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Otub1/usp8 in 1

Dual Inhibitory Activity Against OTUB1 and USP8

OTUB1/USP8-IN-1 is a potent, dual-target inhibitor that demonstrates highly effective inhibition against two deubiquitinating enzymes (DUBs): Ovarian Tumor domain-containing Ubiquitin Aldehyde-Binding protein 1 (OTUB1) and Ubiquitin-Specific Peptidase 8 (USP8). patsnap.comnih.gov Deubiquitinating enzymes are crucial regulators within the ubiquitin system, responsible for removing ubiquitin molecules from substrate proteins. nih.gov The discovery and optimization of this compound, also referred to as compound 61 in some literature, revealed its ability to selectively inhibit both OTUB1 and USP8 with subnanomolar potency. patsnap.comnih.gov

Biochemical assays have quantified the high potency of this compound. The half-maximal inhibitory concentration (IC50) values have been reported to be as low as 0.17 nM for OTUB1 and 0.28 nM for USP8. medchemexpress.combiorbyt.comdcchemicals.cominvivochem.commedchemexpress.com This level of potency indicates a very strong inhibitory effect on the enzymatic activity of both targets. nih.gov Given that both OTUB1 and USP8 are implicated in promoting tumorigenesis, the dual inhibition by this compound presents a novel therapeutic strategy. patsnap.comnih.gov By inhibiting both DUBs, this compound can replicate the effects of a double knockdown of OTUB1 and USP8, leading to significant antiproliferative effects in cancer cell lines. patsnap.comnih.gov

Mode of Inhibition of this compound on Deubiquitinase Activity

The mechanism by which this compound inhibits its target enzymes extends beyond simple competitive binding. OTUB1 itself has two distinct mechanisms for regulating ubiquitination. Its canonical function involves the direct cleavage of ubiquitin chains from a substrate protein. nih.govfrontiersin.org However, it also possesses a non-canonical, catalytic-independent activity where it binds to ubiquitin-charged E2 conjugating enzymes, preventing the transfer of ubiquitin to a substrate in the first place. nih.govfrontiersin.orgbioscientifica.com This non-canonical function is dependent on its N-terminal region. frontiersin.org

In the context of this compound, kinetic studies would be necessary to fully elucidate whether its interaction is competitive, non-competitive, or uncompetitive. A non-competitive inhibitor, for instance, would bind to an allosteric site on the enzyme rather than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. frontiersin.org Given that free ubiquitin can act as an allosteric regulator for OTUB1 to increase its affinity for certain E2 enzymes, it highlights the presence and importance of allosteric sites in regulating OTUB1's function. uniprot.orguniprot.org

Comparative Analysis with Other DUB Inhibitors

This compound distinguishes itself from other deubiquitinase (DUB) inhibitors through its potent dual specificity and high selectivity. patsnap.comnih.gov The landscape of DUB inhibitors includes a variety of compounds with different specificities and mechanisms.

Broad-Spectrum Inhibitors: Compounds like PR-619 and N-Ethylmaleimide (NEM) are considered broad-spectrum DUB inhibitors, meaning they inhibit a wide range of DUBs rather than specific members. researchgate.nettargetmol.comglpbio.com PR-619, for example, inhibits multiple USPs and UCHs with micromolar efficacy. targetmol.com While useful as general research tools, their lack of specificity can lead to widespread cellular effects.

Selective Inhibitors: In contrast, significant effort has gone into developing inhibitors with high selectivity for a single DUB. Examples include XL177A, a selective irreversible inhibitor of USP7, and MF-094, a selective inhibitor of USP30. targetmol.comglpbio.com These compounds allow for the precise investigation of a single DUB's function. USP8 also has other inhibitors, such as USP8-IN-1, which has an IC50 of 1.9 μM. targetmol.comglpbio.com

This compound's Unique Profile: this compound occupies a unique space as a potent dual inhibitor. It was developed to be highly selective for both OTUB1 and USP8, with subnanomolar IC50 values, while showing minimal activity against other DUBs. patsnap.comnih.gov This dual action is therapeutically relevant, as simultaneously targeting both OTUB1 and USP8 has been shown to have a strong anti-proliferative effect in cancer models. patsnap.comnih.gov This contrasts with both the broad-spectrum inhibitors that lack precision and the single-target inhibitors that cannot achieve this specific dual effect.

Substrate and Pathway Modulation by Otub1/usp8 in 1

Impact on OTUB1 Substrate Deubiquitination and Stability

OTUB1 functions as a deubiquitinase that regulates protein stability and activity through two distinct mechanisms. frontiersin.orgnih.gov Its canonical function involves the enzymatic removal of primarily Lys48-linked polyubiquitin (B1169507) chains from substrate proteins, thereby rescuing them from proteasomal degradation. portlandpress.comnih.govuniprot.org Additionally, OTUB1 possesses a non-canonical, catalytic-independent activity where it binds to and inhibits certain ubiquitin-conjugating (E2) enzymes, preventing the transfer of ubiquitin to a substrate in the first place. nih.govwjgnet.combioscientifica.com By inhibiting OTUB1, Otub1/usp8-IN-1 can interfere with both of these functions, leading to the ubiquitination and subsequent degradation of OTUB1 target proteins.

OTUB1 can regulate protein ubiquitination through a non-canonical mechanism that does not rely on its catalytic activity. nih.govwjgnet.com It achieves this by directly binding to and sequestering ubiquitin-charged E2 enzymes, effectively preventing them from transferring ubiquitin to their substrates. nih.govbioscientifica.com This inhibitory interaction is a key aspect of OTUB1's function in cellular processes like the DNA damage response. uniprot.orgportlandpress.com

One of the primary E2 enzymes regulated by OTUB1 is UBE2N, also known as UBC13. portlandpress.comgenecards.org OTUB1 inhibits UBE2N activity to suppress the formation of K63-linked ubiquitin chains, which is particularly important in the context of DNA damage repair pathways initiated by the E3 ligase RNF168. uniprot.orggenecards.orguniprot.org This inhibition is allosterically enhanced by the binding of free ubiquitin to a secondary site on OTUB1, which increases OTUB1's affinity for the UBE2N~ubiquitin conjugate. uniprot.orguniprot.org

Conversely, some research indicates that OTUB1 can also stabilize UBE2N through K48-linked deubiquitination, leading to increased NF-κB activity in dendritic cells. researchgate.net

The compound this compound, as a potent inhibitor of OTUB1, directly affects this regulatory axis. Treatment of non-small-cell lung cancer (NSCLC) cells with this compound leads to a dose-dependent decrease in the protein levels of UBE2N. researchgate.netmedchemexpress.com This finding suggests that the inhibitor disrupts the stabilizing effect of OTUB1 on UBE2N, promoting its degradation.

Table 1: Research Findings on this compound and UBE2N Modulation

| Compound | Target Enzyme | Substrate/Pathway | Observed Effect of Inhibitor | Cell Line | Reference |

|---|---|---|---|---|---|

| This compound | OTUB1 | UBE2N (UBC13) | Decreased protein levels of UBE2N | H1975 (NSCLC) | medchemexpress.com |

Through its canonical deubiquitinase activity, OTUB1 removes ubiquitin chains from specific target proteins, thereby controlling their stability and functional pathways. frontiersin.orgnih.gov Inhibition of OTUB1 by this compound is expected to prevent this stabilization, leading to the degradation of these key substrates.

While direct studies on the effect of this compound on Scavenger Receptor-A (SR-A) are not available, existing research delineates a clear pathway involving OTUB1. SR-A has been shown to interact with tumor necrosis factor receptor-associated factor 3 (TRAF3) and negatively regulate its stability by promoting the recruitment of OTUB1. nih.gov This recruitment facilitates the deubiquitination and subsequent degradation of TRAF3, which impairs the type I interferon response to viral infections like Hepatitis B. nih.gov By inhibiting OTUB1, this compound would likely block this interaction, preventing the OTUB1-mediated degradation of TRAF3 and thereby restoring the downstream antiviral immune response.

Snail is a key transcription factor that promotes the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. bioscientifica.comijbs.com Research has identified OTUB1 as a deubiquitinase that directly interacts with Snail, removes its polyubiquitin chains, and prevents its proteasomal degradation. researchgate.netnih.gov The resulting stabilization of Snail protein is associated with increased cell invasion and poor prognosis in cancers such as esophageal squamous cell carcinoma. nih.govbioscientifica.comijbs.com As an inhibitor of OTUB1, this compound would block the deubiquitination of Snail, leading to its ubiquitination, degradation, and a subsequent reduction in its metastatic-promoting functions.

The proto-oncogene c-MYC is a critical driver of cell proliferation and is implicated in numerous cancers. mdpi.comnih.gov Its protein levels are tightly controlled by the ubiquitin-proteasome system. mdpi.com Multiple studies have identified OTUB1 as a deubiquitinase that stabilizes c-MYC. nih.govmdpi.com OTUB1 directly interacts with c-MYC and removes ubiquitin chains, specifically at the K323 lysine (B10760008) residue, thereby increasing its protein abundance and promoting the expression of its target genes. nih.gov Elevated OTUB1 expression has been correlated with poor clinical outcomes in c-MYC-dependent cancers like multiple myeloma. mdpi.comnih.gov The inhibition of OTUB1 by this compound would be expected to destabilize c-MYC, reducing its protein levels and mitigating its oncogenic activity.

Table 2: Summary of OTUB1 Substrate Regulation and Inferred Impact of this compound

| Substrate | Function of Substrate | Action of OTUB1 | Inferred Effect of this compound | Associated Pathway/Process | Reference |

|---|---|---|---|---|---|

| SR-A Pathway (via TRAF3) | Immune signaling | Recruited by SR-A to destabilize TRAF3 | Prevents TRAF3 degradation, potentially restoring immune signaling | Innate immunity, Antiviral response | nih.gov |

| Snail | Transcription factor | Deubiquitinates and stabilizes Snail protein | Promotes Snail degradation | Epithelial-Mesenchymal Transition (EMT), Cancer metastasis | nih.govbioscientifica.comijbs.com |

| c-MYC | Proto-oncogene, Transcription factor | Deubiquitinates and stabilizes c-MYC protein | Promotes c-MYC degradation | Cell proliferation, Tumor growth, Cancer | nih.govmdpi.comnih.gov |

Specific Substrate Regulation by OTUB1-Mediated Deubiquitination

FOXM1

The forkhead box protein M1 (FOXM1) is a transcription factor critically involved in cell cycle progression, and its dysregulation is linked to genotoxic drug resistance in cancer. researchgate.netnih.gov Research has identified OTUB1 as a key regulator of FOXM1 stability. nih.govnih.gov

Detailed Research Findings:

OTUB1 directly interacts with FOXM1 and promotes its stability by inhibiting its ubiquitination and subsequent proteasomal degradation. researchgate.netnih.gov Specifically, OTUB1 has been shown to remove K48-linked polyubiquitin chains from FOXM1, a process dependent on its catalytic activity. nih.govresearchgate.net Studies using the catalytically inactive OTUB1(C91S) mutant failed to show the same stabilizing effect on FOXM1. researchgate.netresearchgate.net

In breast cancer cells, the expression of OTUB1 positively correlates with FOXM1 levels. nih.govresearchgate.net Overexpression of OTUB1 enhances the half-life of FOXM1 and promotes resistance to chemotherapeutic agents like epirubicin. researchgate.netresearchgate.netbioscientifica.com Conversely, depletion of OTUB1 leads to decreased FOXM1 expression and reduced cell proliferation. researchgate.netbioscientifica.com In ovarian cancer, the OTUB1-mediated stabilization of FOXM1 has been linked to increased tumor growth and invasion. bioscientifica.com The significance of this interaction is further highlighted by clinical data showing that high co-expression of OTUB1 and FOXM1 correlates with poorer patient survival. nih.govbioscientifica.com

| Feature | Description | References |

| Interaction | Direct binding | researchgate.netbioscientifica.com |

| Mechanism | Deubiquitination, removal of K48-linked ubiquitin chains | nih.govresearchgate.net |

| Effect on FOXM1 | Increased protein stability and half-life | researchgate.netresearchgate.net |

| Functional Outcome | Promotion of cell proliferation, therapeutic resistance | researchgate.netresearchgate.netbioscientifica.com |

| Clinical Relevance | High co-expression associated with poor prognosis in breast and ovarian cancer | nih.govbioscientifica.com |

Programmed Death-Ligand 1 (PD-L1)

Programmed Death-Ligand 1 (PD-L1) is an immune checkpoint protein that, when upregulated on tumor cells, facilitates immune evasion. researchgate.netspringermedizin.de The stability of PD-L1 is, in part, regulated by the ubiquitin-proteasome system, with OTUB1 emerging as a significant positive regulator. researchgate.netfrontiersin.org

Detailed Research Findings:

OTUB1 interacts with the intracellular domain of PD-L1 and removes K48-linked ubiquitin chains, thereby preventing its degradation via the endoplasmic-reticulum-associated protein degradation (ERAD) pathway. researchgate.netspringermedizin.de This stabilization of PD-L1 is dependent on the deubiquitinase activity of OTUB1. researchgate.net Depletion of OTUB1 results in a marked decrease in PD-L1 abundance on the tumor cell surface. researchgate.net

Functionally, the reduction of PD-L1 following OTUB1 depletion enhances the susceptibility of tumor cells to cytotoxicity mediated by human peripheral blood mononuclear cells (PBMCs). researchgate.net In mouse models, silencing OTUB1 leads to increased infiltration of CD8+ T cells and enhanced antitumor immunity, an effect that can be reversed by overexpressing PD-L1. researchgate.net A significant positive correlation between OTUB1 and PD-L1 expression has been observed in human breast carcinoma, suggesting that targeting the OTUB1/USP8 axis could be a viable strategy for cancer immunotherapy. researchgate.net

| Feature | Description | References |

| Interaction | Binds to the intracellular domain of PD-L1 | researchgate.net |

| Mechanism | Removes K48-linked ubiquitin chains, preventing ERAD | researchgate.netspringermedizin.de |

| Effect on PD-L1 | Increased protein stability and surface expression | researchgate.netfrontiersin.org |

| Functional Outcome | Mediates cancer cell immunosuppression | researchgate.net |

| Therapeutic Implication | Inhibition may enhance anti-tumor immunity | researchgate.netnih.gov |

MSH2

MutS Homolog 2 (MSH2) is a core component of the DNA mismatch repair (MMR) system, essential for maintaining genomic stability by correcting errors made during DNA replication. nih.gov The regulation of MSH2 protein levels is critical, as both its under- and overexpression can lead to increased mutation frequency. nih.gov

Detailed Research Findings:

OTUB1 has been identified as a novel regulator of MSH2 stability. nih.govnih.gov It interacts with the central domain of MSH2 and inhibits its ubiquitination. nih.gov This action prevents the subsequent proteasomal degradation of MSH2. nih.gov Interestingly, the mechanism by which OTUB1 stabilizes MSH2 appears to be non-canonical, meaning it blocks the E2 ligase's ubiquitin transfer activity rather than directly cleaving ubiquitin chains. nih.gov Studies have shown that catalytically-dead mutants of OTUB1, such as C91A and D88A, can still interact with MSH2. nih.gov

Depletion of OTUB1 in cells leads to increased MSH2 ubiquitination and degradation, resulting in a higher mutation frequency and increased resistance to certain genotoxic agents like cisplatin. nih.gov This positions OTUB1 as a crucial factor in the maintenance of MSH2-mediated genome integrity. nih.gov

| Feature | Description | References |

| Interaction | Binds to the central domain of MSH2 | nih.gov |

| Mechanism | Non-canonical inhibition of E2 ligase activity, blocking ubiquitination | nih.govnih.gov |

| Effect on MSH2 | Increased protein stability | nih.govnih.gov |

| Functional Outcome | Maintenance of DNA mismatch repair and genome stability | nih.gov |

| Effect of Depletion | Increased mutation frequency and resistance to genotoxic agents | nih.gov |

p53

The tumor suppressor protein p53 is a master regulator of cellular responses to stress, including DNA damage, by controlling processes like cell cycle arrest and apoptosis. mdpi.comnih.gov Its stability is tightly controlled, primarily through ubiquitination by E3 ligases such as MDM2. mdpi.com OTUB1 has been identified as a multifaceted regulator within the p53 pathway. mdpi.comwjgnet.com

Detailed Research Findings:

OTUB1 positively regulates p53 stability and activity through a novel, non-canonical mechanism that is independent of its catalytic deubiquitinase activity. bioscientifica.comnih.govwjgnet.com OTUB1 directly binds to and inhibits the MDM2-associated E2 ubiquitin-conjugating enzyme, UbcH5, thereby abrogating MDM2-mediated p53 ubiquitination and subsequent degradation. nih.govwjgnet.com Overexpression of OTUB1, including its catalytically inactive C91S mutant, leads to a marked stabilization and activation of p53. nih.gov

However, the regulation is complex, as some studies suggest OTUB1 can also directly, albeit weakly, deubiquitinate p53. bioscientifica.com Furthermore, OTUB1 has been shown to stabilize the p53 regulator MDMX, also in a catalytically-independent manner, which can promote the pro-apoptotic function of p53 at the mitochondria. oncotarget.com The D88A mutant of OTUB1 was found to be incapable of inhibiting p53 ubiquitination, indicating the importance of specific residues for its non-canonical function. bioscientifica.com Endogenous OTUB1 plays a significant role in p53 stabilization and activation in response to DNA damage. nih.gov

| Feature | Description | References |

| Primary Mechanism | Non-canonical inhibition of the E2 enzyme UbcH5, blocking MDM2-mediated ubiquitination | nih.govwjgnet.com |

| Catalytic Activity | Regulation of p53 is largely independent of OTUB1's catalytic activity | bioscientifica.comnih.govwjgnet.com |

| Effect on p53 | Increased protein stability and transcriptional activity | nih.gov |

| Additional Regulation | Stabilizes the p53 regulator MDMX | bioscientifica.comoncotarget.com |

| Functional Outcome | Induction of p53-dependent apoptosis and cell growth inhibition | bioscientifica.comnih.gov |

Cyclin E1

Cyclin E1 is a regulatory protein that, in complex with cyclin-dependent kinase 2 (CDK2), drives the transition from the G1 to the S phase of the cell cycle. Its deregulation is frequently observed in various cancers.

Detailed Research Findings:

In prostate cancer, OTUB1 has been shown to play a critical role in promoting cell proliferation and progression by modulating Cyclin E1 levels. nih.gov Research indicates that OTUB1 directly interacts with Cyclin E1, leading to its deubiquitination and stabilization. nih.gov This stabilization prevents the proteasomal degradation of Cyclin E1, thereby promoting cell cycle progression. uzh.ch

Overexpression of OTUB1 in prostate cancer cell lines resulted in increased proliferation and migration, effects that were mediated by the deubiquitination of Cyclin E1. nih.gov Conversely, knocking out OTUB1 produced the opposite effects. nih.gov The catalytic activity of OTUB1 is crucial for this regulation, as a catalytically-dead mutant (C91S) was unable to regulate Cyclin E levels effectively. uzh.ch These findings establish the OTUB1/Cyclin E1 axis as a significant pathway in prostate cancer progression. nih.gov

| Feature | Description | References |

| Interaction | Direct binding | nih.gov |

| Mechanism | Deubiquitination and stabilization | nih.govuzh.ch |

| Effect on Cyclin E1 | Increased protein levels, prevention of proteasomal degradation | nih.govuzh.ch |

| Functional Outcome | Promotion of cell cycle progression, proliferation, and migration | nih.govuzh.ch |

| Cellular Context | Prostate cancer | frontiersin.orgnih.gov |

TRAF3 and TRAF6

TNF receptor-associated factors 3 and 6 (TRAF3 and TRAF6) are key signaling adaptors and E3 ubiquitin ligases that play crucial roles in innate immunity, particularly in pathways leading to the production of type I interferons (IFNs) and the activation of NF-κB. wjgnet.commdpi.com

Detailed Research Findings:

OTUB1 has been implicated in the negative regulation of virus-triggered signaling pathways by modulating TRAF3 and TRAF6. wjgnet.comresearchgate.net Reports indicate that both OTUB1 and its homolog OTUB2 can mediate the deubiquitination of TRAF3 and TRAF6. wjgnet.commdpi.com This action leads to the inhibition of virus-induced activation of IRF3 and NF-κB, ultimately suppressing the production of IFN-β. wjgnet.com

In the context of NF-κB signaling in dendritic cells, OTUB1 has been shown to promote pathway activity by stabilizing the E2-conjugating enzyme UBC13 through K48-linked deubiquitination. This, in turn, results in increased K63-linked ubiquitination of downstream targets like IRAK1 and TRAF6. researchgate.net The role of OTUB1's catalytic activity in the direct deubiquitination of TRAF3 and TRAF6 in the context of viral response is not definitively clear. wjgnet.com Furthermore, USP8, the other target of this compound, has been shown to deubiquitinate K63-linked modifications on TRAF6, which limits NF-κB signaling. frontiersin.orgnih.gov

| Feature | Description | References |

| Interaction | Deubiquitination of TRAF3 and TRAF6 | wjgnet.commdpi.com |

| Mechanism | Direct deubiquitination (OTUB1/2); Stabilization of UBC13 affecting TRAF6 ubiquitination (OTUB1); Deubiquitination of K63-linked chains (USP8) | researchgate.netfrontiersin.orgwjgnet.com |

| Effect | Inhibition of virus-induced IRF3/NF-κB activation; Modulation of NF-κB signaling | nih.govwjgnet.com |

| Functional Outcome | Negative regulation of type I interferon production; Modulation of immune and inflammatory responses | wjgnet.commdpi.com |

| Context | Viral infection, dendritic cell activation | researchgate.netwjgnet.com |

YB-1

Y-box binding protein-1 (YB-1) is a multifunctional protein belonging to the cold shock domain protein family, involved in regulating transcription and translation. mdpi.com It plays a role in various cellular processes, and its activity can be modulated by post-translational modifications, including ubiquitination.

Detailed Research Findings:

OTUB1 acts as a deubiquitinating enzyme for YB-1. mdpi.comresearchgate.net It directly interacts with YB-1 and reduces its K48-linked ubiquitination, which leads to the stabilization of the YB-1 protein. mdpi.comresearchgate.net This interaction has been shown to be functionally important in the context of renal ischemia-reperfusion injury, where activated protein C (aPC) confers protection dependent on the OTUB1/YB-1 interaction. mdpi.com An increase in OTUB1 expression is sufficient to maintain YB-1 protein levels in renal tubular cells, and the absence of OTUB1 negates the protective effect of aPC on YB-1 expression. researchgate.net

Additionally, the interaction between OTUB1 and YB-1 can be influenced by other signaling pathways. For instance, ERK/RSK-mediated phosphorylation of YB-1 has been found to suppress its interaction with OTUB1, which has implications in the context of diabetic cardiomyopathy. nih.gov

| Feature | Description | References |

| Interaction | Direct binding | mdpi.comresearchgate.net |

| Mechanism | Reduces K48-linked ubiquitination | mdpi.comresearchgate.net |

| Effect on YB-1 | Increased protein stability | mdpi.comresearchgate.net |

| Functional Outcome | Cellular protection in renal ischemia-reperfusion | mdpi.com |

| Regulation | Interaction can be suppressed by YB-1 phosphorylation | nih.gov |

RPA1

Replication protein A1 (RPA1) is a critical component of the DNA damage response (DDR). OTUB1 has been identified as a regulator of RPA1. nih.govfrontiersin.org Although the precise mechanism of how this compound directly impacts RPA1 is still under investigation, the inhibition of OTUB1 would likely alter the ubiquitination status of RPA1, thereby influencing DNA repair processes. The broader function of OTUB1 in the DDR suggests that its inhibition could have significant consequences for genome stability. nih.govresearchgate.net

ATF6

Activating transcription factor 6 (ATF6) is a key sensor and transducer of the unfolded protein response (UPR), an essential cellular stress response pathway. nih.govbiorxiv.org Research has shown that OTUB1 binds to and stabilizes ATF6 by removing ubiquitin, which in turn promotes the ATF6 signaling cascade. nih.gov In bladder cancer cells, this stabilization of ATF6 by OTUB1 has been linked to increased cell proliferation and migration. nih.gov Therefore, treatment with this compound, by inhibiting OTUB1, would be expected to decrease the stability of ATF6, thereby downregulating the UPR and potentially reducing the proliferation of cancer cells that rely on this pathway. nih.govnih.gov

E2F1

The transcription factor E2F1 is a crucial regulator of the cell cycle and is also implicated in apoptosis. In hepatocellular carcinoma, a positive feedback loop has been identified where the deubiquitinase USP11 stabilizes E2F1, and E2F1, in turn, transcriptionally upregulates USP11, promoting cancer cell proliferation and migration. ijbs.com While this research highlights USP11, the dual inhibitory nature of this compound on both OTUB1 and USP8 suggests a potential for broader impact on pathways regulated by multiple DUBs. medchemexpress.com The regulation of E2F1 has been noted as being under the control of OTUB1, although the exact mechanisms are still being delineated. nih.govfrontiersin.org

IAP-1

Inhibitor of apoptosis protein-1 (IAP-1) is a key regulator of programmed cell death. OTUB1 has been shown to deubiquitinate and stabilize cellular IAP-1 (c-IAP1) following the activation of tumor necrosis factor receptor (TNFR). bioscientifica.com This stabilization by OTUB1 prevents the degradation of c-IAP1 and shifts TNFR signaling away from apoptosis. bioscientifica.com Consequently, the inhibition of OTUB1 by this compound would be predicted to accelerate the degradation of c-IAP1, thereby promoting caspase-8 activation and apoptosis. bioscientifica.com

EYA1

Eyes absent homolog 1 (EYA1) is a protein with dual functions as a transcriptional coactivator and a protein phosphatase, and its dysregulation is associated with various cancers. In papillary thyroid cancer cells, OTUB1 has been found to block the ubiquitination of EYA1, thereby increasing EYA1 protein expression and promoting cell proliferation. researchgate.net The use of this compound would, therefore, be expected to decrease EYA1 protein levels by allowing its ubiquitination and subsequent degradation, potentially inhibiting the growth of cancer cells dependent on EYA1 signaling.

HSF1

Heat shock factor 1 (HSF1) is the primary transcription factor that orchestrates the heat shock response (HSR) by inducing the expression of heat shock proteins (HSPs). nih.govoup.comoup.com In the context of endometriosis, the ubiquitin thioesterase OTUB1 has been shown to interact with HSF1, enhancing its stability through deubiquitination and contributing to the development of the disease. nih.gov By inhibiting OTUB1, this compound would likely decrease the stability of HSF1, thereby attenuating the HSR and potentially impacting diseases where HSF1 activity is pathogenic.

IRF7

Interferon regulatory factor 7 (IRF7) is a master regulator of type-I interferon production, a critical component of the innate immune response to viral infections. nih.gov The regulation of IRF7 is complex and involves post-translational modifications, including ubiquitination. nih.gov OTUB1 has been listed among the proteins that regulate IRF7, although the precise mechanism of this regulation is an area of ongoing research. nih.govfrontiersin.org Inhibition of OTUB1 by this compound could, therefore, modulate the type-I interferon response, which has implications for antiviral immunity and autoimmune diseases.

Data Tables

Table 1: Summary of Substrate Modulation by OTUB1 and Predicted Effect of this compound

| Substrate | Modulating Enzyme | Observed Effect of DUB on Substrate | Predicted Effect of this compound | Cellular Pathway |

| RPA1 | OTUB1 | Regulation of protein levels/activity nih.govfrontiersin.org | Altered ubiquitination, potential impact on DNA repair | DNA Damage Response |

| ATF6 | OTUB1 | Stabilization via deubiquitination, pathway activation nih.gov | Decreased stability, downregulation of UPR | Unfolded Protein Response |

| E2F1 | OTUB1 | Regulation of protein levels/activity nih.govfrontiersin.org | Potential destabilization, impact on cell cycle | Cell Cycle Regulation |

| IAP-1 | OTUB1 | Stabilization via deubiquitination, apoptosis inhibition bioscientifica.com | Destabilization, promotion of apoptosis | Apoptosis |

| EYA1 | OTUB1 | Stabilization via deubiquitination, increased expression researchgate.net | Decreased stability and expression | Cancer Cell Proliferation |

| HSF1 | OTUB1 | Stabilization via deubiquitination nih.gov | Decreased stability, attenuated HSR | Heat Shock Response |

| IRF7 | OTUB1 | Regulation of protein levels/activity nih.govfrontiersin.org | Modulation of Type-I Interferon Response | Innate Immunity |

TAZ

The transcriptional co-activator with a PDZ-binding motif (TAZ), along with its paralog YAP, is a key downstream effector of the Hippo signaling pathway. The stability and activity of TAZ are tightly regulated by ubiquitination. Several deubiquitinases (DUBs) have been identified as crucial regulators of TAZ. Research indicates that OTUB1 can decrease YAP ubiquitination and promote its stability in gastric cancer. nih.gov Another deubiquitinase, USP1, has been shown to interact with and increase TAZ protein stability; its depletion leads to increased TAZ poly-ubiquitination and subsequent degradation. mdpi.comijbs.com

Given that this compound inhibits OTUB1, it is hypothesized that the compound could disrupt the stabilization of YAP/TAZ. By blocking OTUB1's deubiquitinating activity, the inhibitor may lead to an accumulation of ubiquitinated TAZ, marking it for proteasomal degradation and thereby suppressing Hippo pathway signaling.

Table 1: Research Findings on TAZ Regulation by Deubiquitinases

| Deubiquitinase | Effect on TAZ/YAP Stability | Mechanism of Action | Potential Effect of this compound |

| OTUB1 | Promotes YAP1 protein stability. nih.gov | Decreases YAP1 ubiquitination. nih.gov | Decreased TAZ/YAP stability |

| USP1 | Increases TAZ protein stability. mdpi.comijbs.com | Deubiquitinates TAZ, preventing poly-ubiquitination. mdpi.com | N/A (USP1 is not a direct target) |

RACK1

Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffolding protein involved in multiple cellular processes, including signal transduction and protein translation. Mass spectrometry-based screening has identified RACK1 as a component within OTUB1-containing protein complexes. portlandpress.com This interaction points to a potential role for OTUB1 in modulating cellular pathways where RACK1 is involved, such as cell adhesion and morphology. portlandpress.com

More recent findings suggest that OTUB1 plays a role in promoting the development of oral squamous cell carcinoma by stabilizing RACK1. The precise mechanism by which OTUB1-mediated deubiquitination affects RACK1 stability and function remains an active area of investigation. As a dual inhibitor, this compound would be expected to disrupt the functions of the OTUB1-RACK1 complex. By inhibiting OTUB1, the compound could potentially lead to the destabilization of RACK1, thereby affecting downstream signaling pathways.

Table 2: Research Findings on RACK1 Regulation by OTUB1

| Interacting Protein | Observed Interaction | Implied Function | Potential Effect of this compound |

| OTUB1 | Forms a complex with RACK1. portlandpress.com | OTUB1 stabilizes RACK1. | Destabilization of RACK1 |

Estrogen Receptor Alpha (ESR1)

Estrogen Receptor Alpha (ESR1) is a critical transcription factor in the development and progression of a majority of breast cancers. Its stability and transcriptional activity are modulated by post-translational modifications, including ubiquitination. Both OTUB1 and USP8 have been shown to regulate ESR1, but they do so in a complex and somewhat contradictory manner.

OTUB1 directly interacts with and deubiquitinates ESR1. uniprot.orgnih.gov This interaction, which occurs in a hormone-independent manner, stabilizes the ESR1 protein within the chromatin. nih.gov However, paradoxically, this stabilization by OTUB1 leads to a negative regulation of ESR1's transcriptional activity. nih.govfrontiersin.org Conversely, research indicates that USP8 also stabilizes ESR1, and its expression is positively correlated with ESR1 in breast cancer, where it is associated with a poor prognosis. fortislife.com

The dual-inhibitory nature of this compound creates a complex regulatory scenario for ESR1. Inhibition of OTUB1 would be expected to decrease ESR1 protein stability but potentially increase its transcriptional activity. Simultaneously, inhibition of USP8 would be predicted to decrease ESR1 stability and signaling activity. The ultimate cellular outcome of treatment with this compound on estrogen receptor signaling would likely depend on the relative contributions of OTUB1 and USP8 to ESR1 regulation in a specific cellular context.

Table 3: Research Findings on ESR1 Regulation by OTUB1 and USP8

| Deubiquitinase | Effect on ESR1 Stability | Effect on ESR1 Activity | Potential Effect of this compound |

| OTUB1 | Stabilizes ESR1 protein. nih.gov | Negatively regulates transcription. nih.govfrontiersin.org | Destabilization; Potential increase in activity |

| USP8 | Stabilizes ESR1 protein. fortislife.com | Promotes ERα signaling activity. fortislife.com | Destabilization; Decreased activity |

RNF128/GRAIL

RNF128, also known as Gene Related to Anergy in Lymphocytes (GRAIL), is an E3 ubiquitin ligase that plays a critical role in inducing T-cell anergy. The regulation of RNF128 stability is complex and involves a trimolecular complex comprising RNF128, OTUB1, and USP8. uniprot.orgreactome.org

Within this complex, USP8 directly deubiquitinates and stabilizes RNF128. reactome.orgresearchgate.net OTUB1, however, acts as a negative regulator of RNF128 stability. The primary isoform of OTUB1 destabilizes RNF128 by interacting with the complex and preventing USP8 from deubiquitinating it, thereby promoting RNF128's degradation. uniprot.orguzh.ch This action of OTUB1 is non-canonical, as it regulates RNF128 ubiquitination without directly deubiquitinating the protein itself. uniprot.orguniprot.org

The application of this compound presents a multifaceted regulatory challenge. By inhibiting OTUB1, the inhibitor would remove the block on USP8, which should lead to RNF128 stabilization. However, the compound simultaneously inhibits USP8, the very enzyme responsible for RNF128's stabilization. Therefore, the net effect of this dual inhibitor on RNF128 stability is difficult to predict and may be context-dependent, hinging on the balance of these opposing inputs within the cell.

Table 4: Research Findings on RNF128/GRAIL Regulation by OTUB1 and USP8

| Protein | Interaction with RNF128 | Effect on RNF128 Stability | Potential Effect of this compound |

| OTUB1 (Isoform 1) | Forms ternary complex with RNF128 and USP8. uniprot.org | Destabilizes. uniprot.orggenecards.org | Stabilization (by inhibiting OTUB1's negative regulation) |

| USP8 | Binds RNF128:OTUB1 complex; deubiquitinates RNF128. reactome.org | Stabilizes. researchgate.net | Destabilization (by inhibiting USP8's stabilizing function) |

Impact on USP8 Substrate Deubiquitination and Stability

Regulation of Type II Transforming Growth Factor-β Receptor (TβRII)

The Type II Transforming Growth Factor-β Receptor (TβRII) is a critical component of the TGF-β signaling pathway, which is deeply involved in tumor progression, epithelial-mesenchymal transition (EMT), and immune evasion. nih.govembopress.org Research has identified USP8 as a key metastasis enhancer that directly binds to, deubiquitinates, and stabilizes TβRII. nih.govembopress.org This stabilization by USP8 increases TβRII expression on the plasma membrane and within tumor-derived extracellular vesicles (TEVs). nih.govembopress.org Elevated levels of TβRII on TEVs contribute to the exhaustion of CD8+ T cells, thereby promoting an immunosuppressive tumor microenvironment. embopress.orgresearchgate.net

Pharmacological inhibition of USP8 has been shown to antagonize TGF-β/SMAD signaling by reducing TβRII stability. nih.govembopress.org This leads to a decrease in TβRII+ circulating extracellular vesicles, which helps to prevent CD8+ T cell exhaustion and reactivate anti-tumor immunity. embopress.orgresearchgate.net Therefore, this compound, through its potent inhibition of USP8, is expected to decrease the stability of TβRII, impair the TGF-β signaling pathway, and consequently mitigate tumor progression and immune suppression.

Table 5: Research Findings on TβRII Regulation by USP8

| Deubiquitinase | Effect on TβRII Stability | Downstream Pathway Effect | Potential Effect of this compound |

| USP8 | Deubiquitinates and stabilizes. nih.govembopress.org | Promotes TGF-β/SMAD signaling, EMT, invasion, and T cell exhaustion. nih.govembopress.orgresearchgate.net | Decreased TβRII stability; Antagonism of TGF-β signaling |

Regulation of Programmed Death-Ligand 1 (PD-L1)

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein whose expression on tumor cells allows them to evade the host immune system. The regulation of PD-L1 stability via the ubiquitin-proteasome system is a key control mechanism, and it is influenced by both OTUB1 and USP8, making the effect of a dual inhibitor particularly complex.

OTUB1 has been consistently shown to stabilize PD-L1. It directly interacts with PD-L1, removes K48-linked ubiquitin chains, and thereby prevents its degradation. researchgate.netfrontiersin.org Depletion of OTUB1 results in decreased PD-L1 expression and enhanced anti-tumor immune responses. frontiersin.org

The role of USP8 in PD-L1 regulation is more contentious, with studies pointing to opposing functions depending on the cancer type. In pancreatic cancer, USP8 expression positively correlates with PD-L1 levels, and USP8 deficiency leads to decreased PD-L1 abundance through increased ubiquitination-mediated degradation. frontiersin.orgresearchgate.net In this context, a USP8 inhibitor enhances anti-tumor immunity. frontiersin.org Conversely, in lung squamous cancer, a USP8 inhibitor was found to increase PD-L1 protein levels, suggesting that in this setting, USP8 promotes PD-L1 degradation by removing K63-linked ubiquitin chains and facilitating K48-linked ubiquitination. frontiersin.orgnih.gov

Given these conflicting roles, the net effect of this compound on PD-L1 stability is uncertain. The inhibitor's action on OTUB1 would favor PD-L1 degradation, while its action on USP8 could either promote or inhibit degradation depending on the specific cellular machinery at play. The ultimate outcome on the tumor immune microenvironment would depend on the dominant regulatory axis in a given malignancy.

Table 6: Research Findings on PD-L1 Regulation by OTUB1 and USP8

| Deubiquitinase | Effect on PD-L1 Stability | Mechanism | Potential Effect of this compound |

| OTUB1 | Stabilizes. researchgate.netfrontiersin.org | Removes K48-linked ubiquitin chains. frontiersin.org | Destabilization of PD-L1 |

| USP8 (in Pancreatic Cancer) | Stabilizes. frontiersin.orgresearchgate.net | Decreases ubiquitination-mediated degradation. frontiersin.org | Destabilization of PD-L1 |

| USP8 (in Lung Squamous Cancer) | Destabilizes. frontiersin.orgnih.gov | Removes K63-linked ubiquitination, promotes K48-linked ubiquitination. frontiersin.orgnih.gov | Stabilization of PD-L1 |

Regulation of TRAF6

The regulation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, is a critical aspect of cellular signaling, particularly in inflammatory and immune responses. Otubain 1 (OTUB1) has been identified as a regulator of TRAF6. nih.govnih.gov Research indicates that OTUB1 can mediate the deubiquitination of TRAF6. nih.govuzh.ch This action can dampen antiviral responses by preventing the addition of stabilizing K63-linked ubiquitin chains, thereby suppressing IFN-β production. uzh.ch

Furthermore, the broader family of ubiquitin-specific proteases (USPs), to which USP8 belongs, is also deeply involved in regulating TRAF6-mediated signaling. USP8 has been shown to induce the deubiquitination of TRAF6 and its associated proteins, such as TAB2 and TAK1, which are crucial for the activation of the NF-κB pathway. nih.gov In the context of liver cancer, low expression of USP8 is correlated with enhanced NF-κB-dependent and autophagy-related cancer progression. nih.gov USP8's interaction with TRAF6 and subsequent deubiquitination serves to negatively regulate the TLR4-induced NF-κB activation and autophagy. nih.gov

Inhibitors of USP8 have been observed to synergize with anti-PD-1/PD-L1 treatments, suggesting an immunomodulatory role by impacting TRAF6 deubiquitination and upregulating genes in the major histocompatibility complex class I pathway. frontiersin.org

Interaction with OTUB1 for GRAIL Deubiquitination

OTUB1 plays a complex and indirect role in the deubiquitination of the E3 ubiquitin ligase GRAIL (gene related to anergy in lymphocytes), also known as RNF128. nih.govresearchgate.net Instead of directly deubiquitinating GRAIL, OTUB1 acts as a scaffold, bridging the interaction between GRAIL and another deubiquitinase, USP8. nih.govresearchgate.netfrontiersin.org This ternary complex formation is essential for the deubiquitination and subsequent stabilization of GRAIL. nih.govreactome.org

The stability of GRAIL is crucial for regulating T-cell anergy. nih.govuniprot.org Interestingly, two isoforms of OTUB1 have been identified with opposing effects on GRAIL stability. patsnap.com Isoform 1 of OTUB1 leads to the destabilization of RNF128/GRAIL, which in turn prevents T-cell anergy. patsnap.com Conversely, isoform 2 stabilizes RNF128, thereby promoting anergy. patsnap.com This regulatory mechanism does not depend on the catalytic activity of OTUB1 itself. nih.gov The interaction is a key example of the non-canonical functions of OTUB1, where it modulates the activity of other enzymes. nih.gov

The process involves USP8 binding to the RNF128:OTUB1 complex to remove the ubiquitin chains from GRAIL. reactome.org This cooperative action between OTUB1 and USP8 is a critical checkpoint in the regulation of T-cell function. patsnap.com

Regulation of SLC7A11

The cystine/glutamate antiporter SLC7A11 is a key component of the system Xc- and plays a vital role in cellular redox homeostasis by importing cystine for glutathione (B108866) synthesis. nih.govmdpi.com The stability and function of SLC7A11 are subject to regulation by OTUB1 and the broader ubiquitin-proteasome system.

Research has demonstrated that OTUB1 is a direct binding partner of SLC7A11 and acts as a major regulator of its protein stability. nih.gov By deubiquitinating and stabilizing SLC7A11, OTUB1 helps protect cancer cells from a form of regulated cell death known as ferroptosis. nih.gov This stabilization of SLC7A11 is enhanced by the cell surface glycoprotein (B1211001) CD44. nih.govmdpi.com

Furthermore, a signaling pathway involving USP8, OTUB1, and SLC7A11 has been identified. patsnap.comall-imm.com Overexpression of USP8 has been shown to accelerate the OTUB1/SLC7A11 pathway. patsnap.comall-imm.com This regulatory axis has been implicated in chronic obstructive pulmonary disease (COPD), where the overexpression of USP8 was found to restrain inflammation and ferroptosis by modulating this pathway. all-imm.comlarvol.com These findings suggest that targeting the OTUB1/SLC7A11 axis could be a potential therapeutic strategy in diseases characterized by oxidative stress and ferroptosis. nih.govall-imm.com

Cellular and Molecular Phenotypes Induced by Otub1/usp8 in 1

Effects on Protein Homeostasis and Proteostasis Pathways

Protein ubiquitination is a fundamental post-translational modification that governs protein homeostasis by controlling protein stability, activity, and localization. nih.govfrontiersin.org Deubiquitinating enzymes (DUBs) reverse this process, and their inhibition can profoundly disrupt cellular proteostasis. nih.govfrontiersin.org OTUB1/USP8-IN-1, by inhibiting its target DUBs, alters the ubiquitination status and subsequent stability of numerous substrate proteins.

OTUB1 regulates protein stability through at least two mechanisms: directly cleaving ubiquitin chains from a substrate or non-canonically inhibiting the E2 ubiquitin-conjugating enzyme required for the ubiquitination process. nih.govfrontiersin.org Inhibition of OTUB1 by this compound is expected to decrease the stability of its known substrates. For instance, OTUB1 is known to stabilize the transcription factor Snail, a key driver of metastasis, by preventing its proteasomal degradation. nih.govbioscientifica.com Other critical proteins stabilized by OTUB1 include the anti-apoptotic protein c-IAP1, the transcription factors FOXM1 and c-MYC, and the epidermal growth factor receptor (EGFR). frontiersin.orgnih.gov

Similarly, USP8 regulates the stability of key signaling molecules. A primary substrate of USP8 is the type II TGF-β receptor (TβRII). embopress.org Inhibition of USP8 leads to decreased stability of TβRII. embopress.org In non-small-cell lung cancer (NSCLC) cells, treatment with this compound resulted in a dose-dependent decrease in the protein levels of both EGFR and the ubiquitin-conjugating enzyme E2 N (UBE2N). medchemexpress.com

The table below summarizes key substrates of OTUB1 and USP8, whose stability is impacted by the inhibitor.

| Target Enzyme | Substrate Protein | Cellular Function of Substrate | Consequence of Inhibition by this compound |

| OTUB1 | Snail | Transcription factor, promotes EMT | Decreased stability, inhibition of migration/invasion nih.govbioscientifica.com |

| FOXM1 | Transcription factor, cell cycle, DNA damage response | Decreased stability, reduced proliferation, apoptosis nih.govmdpi.com | |

| c-MYC | Transcription factor, cell growth, metabolism | Decreased stability, reduced proliferation frontiersin.org | |

| p53 | Tumor suppressor, DNA damage response | Decreased stability (via UbcH5 inhibition) nih.govoncotarget.com | |

| c-IAP1 | Inhibitor of apoptosis | Decreased stability, promotion of apoptosis nih.gov | |

| PD-L1 | Immune checkpoint protein | Decreased stability, enhanced anti-tumor immunity researchgate.net | |

| USP8 | TβRII | TGF-β receptor, signaling | Decreased stability, inhibition of TGF-β pathway embopress.org |

| EGFR | Receptor tyrosine kinase, cell growth | Decreased stability, reduced proliferation researchgate.netmedchemexpress.com | |

| GRAIL (RNF128) | E3 ligase, T-cell anergy | Increased stability (indirectly), altered T-cell activation nih.gov |

This table is generated based on the known functions of OTUB1 and USP8; the inhibitor this compound is predicted to produce these consequences.

Impact on Cell Proliferation and Viability

This compound demonstrates significant antiproliferative effects across various cancer cell lines. researchgate.net This is consistent with the roles of both OTUB1 and USP8 in promoting tumorigenesis and cell proliferation. researchgate.netbmbreports.org The inhibitor has been shown to potently suppress the proliferation of several non-small-cell lung cancer (NSCLC) cell lines, including those with both wild-type and mutated KRAS. medchemexpress.com

The antiproliferative activity is linked to the inhibitor's ability to destabilize key proteins involved in cell growth signaling, such as EGFR. researchgate.netmedchemexpress.com By phenocopying the double knockdown of its targets, this compound effectively halts the growth-promoting signals regulated by these DUBs. researchgate.net

The table below details the half-maximal inhibitory concentration (IC₅₀) values of this compound in different NSCLC cell lines, illustrating its antiproliferative potency.

| Cell Line | Cancer Type | KRAS Status | Proliferation IC₅₀ (nM) |

| H1975 | NSCLC | Wild-Type | 118 medchemexpress.com |

| H1703 | NSCLC | Wild-Type | 145 medchemexpress.com |

| EBC-1 | NSCLC | Wild-Type | 172 medchemexpress.com |

| H23 | NSCLC | Mutated | 431 medchemexpress.com |

| A549 | NSCLC | Mutated | 1004 medchemexpress.com |

Modulation of Apoptotic and Necroptotic Processes

The dual inhibition of OTUB1 and USP8 by this compound has a complex impact on regulated cell death pathways, including apoptosis and ferroptosis. OTUB1 itself has a dual role in apoptosis; it can promote p53-dependent apoptosis following DNA damage, but it can also suppress apoptosis by stabilizing anti-apoptotic proteins like c-IAP1 or the transcription factor FOXM1, which is linked to chemotherapy resistance. nih.govmdpi.comfrontiersin.org For instance, OTUB1 knockdown in hepatocellular carcinoma (HCC) cells led to an increase in the expression of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Similarly, knocking down OTUB1 in melanoma cells induces apoptosis by increasing the expression of the pro-apoptotic protein TRAIL. bmbreports.org

USP8 depletion has also been shown to promote intrinsic apoptosis in certain cancer cells. mdpi.com Therefore, the net effect of this compound on apoptosis is likely context-dependent, but it generally sensitizes cancer cells to apoptotic stimuli.

Furthermore, both OTUB1 and USP8 have been implicated in the suppression of ferroptosis, a form of iron-dependent regulated cell death. mdpi.comall-imm.com OTUB1 stabilizes the cystine/glutamate antiporter SLC7A11, a key negative regulator of ferroptosis. mdpi.com Studies on USP8 have shown that its overexpression can suppress ferroptosis in chronic obstructive pulmonary disease (COPD) models. all-imm.comall-imm.com Consequently, by inhibiting both enzymes, this compound is predicted to promote ferroptosis, offering an alternative mechanism for inducing cancer cell death.

Influence on Cellular Migration and Invasion

Both OTUB1 and USP8 are recognized as promoters of cellular migration, invasion, and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. bioscientifica.comembopress.org OTUB1 facilitates the metastasis of several cancers, including esophageal and colorectal cancer, primarily by stabilizing the Snail transcription factor, a master regulator of EMT. nih.govmdpi.com Inhibition of OTUB1 leads to Snail degradation, an increase in the epithelial marker E-cadherin, and a decrease in mesenchymal markers, ultimately suppressing the invasive capabilities of cancer cells. bioscientifica.com

USP8 also enhances cancer cell invasion and metastasis by activating the TGF-β signaling pathway through the stabilization of its receptor, TβRII. embopress.org This leads to a TGF-β/SMAD-induced EMT program. embopress.org Given these roles, the dual inhibitor this compound is expected to be a potent inhibitor of cancer cell migration and invasion by simultaneously targeting two distinct but crucial pathways that drive these processes.

Regulation of Inflammatory Responses

The roles of OTUB1 and USP8 in inflammation are multifaceted, suggesting that this compound can modulate inflammatory responses through several mechanisms. OTUB1 has been shown to promote NF-κB signaling in dendritic cells by deubiquitinating and stabilizing the E2-conjugating enzyme UBC13. researchgate.net This action results in increased production of inflammatory cytokines. researchgate.net Therefore, inhibition of OTUB1 would be expected to dampen certain pro-inflammatory responses mediated by the NF-κB pathway.

Modulation of DNA Damage Response

OTUB1 is a critical regulator of the cellular response to DNA damage. frontiersin.orguzh.ch Its inhibition by this compound can significantly alter these repair and signaling pathways. OTUB1 can stabilize the tumor suppressor p53 by inhibiting its E3 ligase, MDM2, in a non-canonical, enzyme-activity-independent manner. oncotarget.commdpi.com This stabilization is crucial for activating cell cycle arrest and apoptosis following DNA damage. nih.gov

Paradoxically, OTUB1 also plays a role in suppressing DNA repair under certain conditions. It inhibits DNA damage-induced chromatin ubiquitination by binding to and inhibiting the E2 enzyme UBC13, which is essential for the DNA repair factor RNF168 to function. nih.govoncotarget.com By modulating these opposing functions, this compound could potentially sensitize cancer cells to DNA-damaging chemotherapies or radiation by disrupting the coordinated DNA damage response.

Effects on Gene Expression Profiles

By altering the stability of numerous transcription factors and signaling proteins, this compound induces widespread changes in gene expression. The destabilization of transcription factors such as c-MYC, FOXM1, and Snail following OTUB1 inhibition leads to the downregulation of their respective target genes, which are involved in proliferation, glycolysis, and EMT. nih.govfrontiersin.org

Similarly, the inhibition of USP8 disrupts the TGF-β signaling pathway, altering the expression of genes regulated by SMAD transcription factors. embopress.org Gene set enrichment analysis following USP8 inhibition revealed significant downregulation of gene signatures associated with EMT and cancer progression. nih.gov Furthermore, RNA profiling has shown that USP8 expression is linked to genes involved in the formation and trafficking of extracellular vesicles, which play a role in intercellular communication and metastasis. nih.gov Therefore, this compound treatment results in a comprehensive reprogramming of the cellular transcriptome, contributing to its anti-tumor phenotypes. researchgate.netnih.gov

Alterations in Signaling Pathways

The dual inhibition of Ovarian Tumor domain-containing Ubiquitin Aldehyde Binding Protein 1 (OTUB1) and Ubiquitin-Specific Peptidase 8 (USP8) by the chemical compound this compound induces significant alterations in several critical cellular signaling pathways. This compound acts as a potent dual inhibitor with IC50 values of 0.17 nM for OTUB1 and 0.28 nM for USP8. medchemexpress.com By targeting these two deubiquitinases (DUBs), the inhibitor disrupts protein homeostasis and affects pathways integral to cell proliferation, inflammation, and cell death. medchemexpress.comnih.gov

NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of immune response and inflammation, is significantly modulated by the activities of both OTUB1 and USP8. OTUB1 has been shown to augment NF-κB-dependent immune responses. nih.govfrontiersin.org It achieves this by stabilizing the E2-conjugating enzyme UBC13 through K48-linked deubiquitination. nih.govresearchgate.net This stabilization of UBC13 is critical for the activation of canonical NF-κB signaling, leading to increased production of inflammatory cytokines like IL-6, IL-12, and TNF in dendritic cells. nih.govresearchgate.net

Conversely, OTUB1 has also been reported to repress NF-κB activity through different mechanisms, such as by stabilizing Nur77, an inhibitor of NF-κB, or by interacting with p100 to inhibit the non-canonical NF-κB pathway. nih.gov Given that this compound inhibits OTUB1, its application is expected to suppress the pro-inflammatory NF-κB signaling that is dependent on OTUB1's stabilization of UBC13. nih.govresearchgate.net

USP8 has also been implicated in regulating NF-κB. Studies in the context of chronic obstructive pulmonary disease (COPD) have shown that overexpression of USP8 can inhibit the NF-κB pathway. all-imm.com Therefore, the dual inhibition by this compound likely results in a complex modulation of NF-κB signaling, predominantly leading to its suppression.

| Target Protein | Role in NF-κB Signaling | Effect of this compound Inhibition |

| OTUB1 | Stabilizes UBC13, promoting canonical NF-κB activation. nih.gov | Suppression of UBC13-dependent NF-κB signaling. |

| UBC13 | E2-conjugating enzyme essential for NF-κB activation. nih.gov | Destabilization due to OTUB1 inhibition, leading to reduced NF-κB activity. |

| USP8 | Overexpression can inhibit the NF-κB pathway in specific contexts. all-imm.com | Potential disinhibition of the NF-κB pathway. |

PI3K/AKT Signaling Pathway Modulation

The PI3K/AKT pathway, crucial for cell survival, growth, and proliferation, is another target of the regulatory activities of OTUB1 and USP8. Overexpression of USP8 has been observed to increase the phosphorylation of AKT (p-AKT), thereby activating the AKT signaling pathway and promoting cell proliferation and invasion in cancers like cholangiocarcinoma. ijbs.com Consequently, inhibition of USP8 by this compound is predicted to suppress PI3K/AKT signaling, contributing to the anti-proliferative effects of the compound. medchemexpress.comijbs.com

The role of OTUB1 in this pathway appears to be context-dependent. In studies on renal fibrosis, OTUB1 expression was found to be protective by suppressing AKT signaling, which in turn inhibited the expression of the fibrosis-associated transcription factor SNAIL. uzh.ch However, other reports suggest OTUB1 can stabilize AKT. nih.gov The net effect of this compound on the PI3K/AKT pathway would depend on the dominant role of its targets in a specific cellular environment, though the inhibition of the USP8-mediated activation of AKT is a significant outcome. ijbs.com

| Target Protein | Role in PI3K/AKT Signaling | Effect of this compound Inhibition |

| USP8 | Increases phosphorylation of AKT (p-AKT), activating the pathway. ijbs.com | Suppression of AKT activation, leading to reduced cell proliferation and survival. |

| OTUB1 | Can suppress AKT signaling in certain cellular contexts (e.g., renal cells). uzh.ch | Potential disinhibition of AKT signaling. |

| AKT | Key kinase in the pathway, promoting cell survival and growth. ijbs.com | Reduced phosphorylation and activity due to USP8 inhibition. |

mTOR Pathway Modulation

The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation and is functionally linked to both OTUB1 and USP8. OTUB1 has been identified as a negative regulator of mTOR Complex 1 (mTORC1) signaling. nih.govresearchgate.net It achieves this by deubiquitinating and stabilizing DEPTOR, an endogenous inhibitor of mTORC1. nih.govresearchgate.net By stabilizing DEPTOR, OTUB1 effectively suppresses mTORC1 activity. nih.gov Therefore, the inhibition of OTUB1 by this compound would lead to the degradation of DEPTOR, resulting in the disinhibition and subsequent hyperactivation of mTORC1 signaling.

Conversely, the mTOR pathway can also regulate OTUB1, with reports showing that mTOR can upregulate OTUB1 expression in CD4+ T cells, suggesting a potential feedback loop. nih.gov While the direct influence of USP8 on mTOR is less defined in the provided context, the strong regulatory link between OTUB1 and DEPTOR positions this compound as a modulator of mTORC1 activity.

| Target Protein | Role in mTOR Signaling | Effect of this compound Inhibition |

| OTUB1 | Stabilizes the mTORC1 inhibitor DEPTOR, thus suppressing mTORC1 activity. nih.govresearchgate.net | Degradation of DEPTOR, leading to increased mTORC1 activity. |

| DEPTOR | Endogenous inhibitor of the mTORC1 complex. nih.govresearchgate.net | Destabilization and degradation upon OTUB1 inhibition. |

| mTORC1 | Protein complex that controls cell growth and proliferation. nih.govresearchgate.net | Increased activity due to the degradation of its inhibitor, DEPTOR. |

Ferroptosis Regulation via OTUB1/SLC7A11 Axis

One of the most significant consequences of this compound activity is the induction of ferroptosis, an iron-dependent form of programmed cell death. This is primarily mediated through the OTUB1/SLC7A11 axis. nih.gov OTUB1 is a crucial regulator of the stability of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-. nih.govfrontiersin.orgijbs.com OTUB1 directly interacts with and deubiquitinates SLC7A11, protecting it from degradation. nih.gov This stabilization of SLC7A11 allows cancer cells to import cystine, which is essential for the synthesis of glutathione (B108866) (GSH). GSH is a vital antioxidant that protects cells from oxidative stress and ferroptosis by serving as a cofactor for Glutathione Peroxidase 4 (GPX4). nih.gov

Inhibition of OTUB1 by this compound disrupts this protective mechanism. The loss of OTUB1 function leads to the destabilization and downregulation of SLC7A11. nih.govfrontiersin.org This impairs cystine uptake, depletes intracellular GSH, and ultimately inactivates GPX4, leading to an accumulation of lipid peroxides and the induction of ferroptosis. nih.gov

USP8 inhibition also contributes to sensitizing cells to ferroptosis. USP8 has been shown to suppress ferroptosis by regulating the O-GlcNAcylation of SLC7A11, which enhances its cystine uptake activity. ijbs.comfrontiersin.org Furthermore, suppression of USP8 can promote ferritinophagy—the autophagic degradation of ferritin—which increases the intracellular labile iron pool, a key driver of ferroptosis. oup.com Thus, this compound promotes ferroptosis through a dual mechanism: inhibiting SLC7A11 stability and function via both OTUB1 and USP8 inhibition.

| Target Protein | Role in Ferroptosis | Effect of this compound Inhibition |

| OTUB1 | Stabilizes SLC7A11, preventing ferroptosis. nih.govfrontiersin.org | Destabilization of SLC7A11, leading to induction of ferroptosis. |

| USP8 | Suppresses ferroptosis by enhancing SLC7A11 activity and regulating iron levels. ijbs.comfrontiersin.orgoup.com | Sensitization to ferroptosis through reduced SLC7A11 function and increased ferritinophagy. |

| SLC7A11 (xCT) | Imports cystine for glutathione synthesis, protecting against ferroptosis. nih.govijbs.com | Downregulation and reduced activity, leading to GSH depletion and ferroptosis. |

| GPX4 | Glutathione-dependent enzyme that neutralizes lipid peroxides. frontiersin.org | Inactivation due to lack of its cofactor GSH, resulting in lipid peroxidation. |

Otub1/usp8 in 1 in Disease Models

Research in Oncological Models

Studies have investigated the effects of OTUB1/USP8-IN-1 in various cancer models, revealing its potential to inhibit tumor growth and proliferation. patsnap.comnih.gov